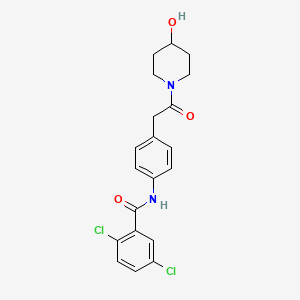

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide

Description

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is a synthetic compound known for its potential therapeutic applications. It is characterized by the presence of dichloro-substituted benzamide and a hydroxypiperidine moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name |

2,5-dichloro-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O3/c21-14-3-6-18(22)17(12-14)20(27)23-15-4-1-13(2-5-15)11-19(26)24-9-7-16(25)8-10-24/h1-6,12,16,25H,7-11H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZOGNOJYZXAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-(4-Nitrophenyl)-2-chloroacetamide

Reactants : 4-Nitroaniline, chloroacetyl chloride

Reagents : Triethylamine (base)

Solvent : Dichloromethane

Conditions : 0°C to room temperature, 4 hours

Mechanism : Nucleophilic acyl substitution (Figure 1).

4-Nitroaniline reacts with chloroacetyl chloride in the presence of triethylamine to yield N-(4-nitrophenyl)-2-chloroacetamide. The nitro group remains inert under these conditions.

Table 1 : Reaction Parameters for Chloroacetylation

| Parameter | Value |

|---|---|

| Reactant Ratio | 1:1.2 (aniline:chloroacetyl chloride) |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Yield | 85–90% |

Nucleophilic Substitution with 4-Hydroxypiperidine

Reactants : N-(4-Nitrophenyl)-2-chloroacetamide, 4-hydroxypiperidine

Reagents : Potassium carbonate

Solvent : Acetonitrile

Conditions : Reflux, 12 hours

Mechanism : SN2 displacement of chloride by the piperidine’s secondary amine.

The reaction affords N-(4-nitrophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide. Excess piperidine ensures complete substitution.

Table 2 : Piperidine Substitution Conditions

| Parameter | Value |

|---|---|

| Molar Ratio | 1:3 (chloroacetamide:piperidine) |

| Solvent | Acetonitrile |

| Temperature | 80°C (reflux) |

| Yield | 75–80% |

Reduction of Nitro to Amine

Reactants : N-(4-Nitrophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

Catalyst : Palladium on carbon (10% w/w)

Conditions : Hydrogen gas (1 atm), ethanol, room temperature, 6 hours

Mechanism : Catalytic hydrogenation reduces the nitro group to an amine, yielding 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline.

Table 3 : Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C |

| Solvent | Ethanol |

| Pressure | 1 atm H₂ |

| Yield | 90–95% |

Amide Bond Formation with 2,5-Dichlorobenzoic Acid

Activation of 2,5-Dichlorobenzoic Acid

Reactants : 2,5-Dichlorobenzoic acid

Reagents : Thionyl chloride (SOCl₂)

Conditions : Reflux, 3 hours

Product : 2,5-Dichlorobenzoyl chloride

Mechanism : Conversion of carboxylic acid to acid chloride via SOCl₂.

Coupling with 4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)aniline

Reactants : 2,5-Dichlorobenzoyl chloride, 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline

Reagents : Triethylamine

Solvent : Dichloromethane

Conditions : 0°C to room temperature, 4 hours

Mechanism : Schotten-Baumann reaction (Figure 2).

The acid chloride reacts with the aniline derivative under basic conditions to form the target benzamide.

Table 4 : Amide Coupling Conditions

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.1 (acid chloride:aniline) |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Yield | 80–85% |

Alternative Synthetic Routes

Reductive Amination Approach

Reactants : 4-(2-Oxoethyl)aniline, 4-hydroxypiperidine

Reagents : Sodium triacetoxyborohydride (STAB)

Solvent : 1,2-Dichloroethane

Conditions : Room temperature, 12 hours

Mechanism : Reductive amination of the ketone with the amine.

While feasible, this method requires prior synthesis of 4-(2-oxoethyl)aniline, complicating the route compared to the nucleophilic substitution pathway.

Solid-Phase Synthesis

Support : Wang resin

Reactants : Fmoc-protected 4-hydroxypiperidine, 2,5-dichlorobenzoic acid

Reagents : HATU, DIPEA

Conditions : Iterative deprotection and coupling

Though advantageous for parallel synthesis, this method is less practical for large-scale production due to resin costs and lower yields.

Critical Analysis of Methodologies

Efficiency of Nucleophilic Substitution vs. Reductive Amination

The nucleophilic substitution route (Section 2.2) offers higher yields (75–80%) compared to reductive amination (60–70%), attributed to the stability of the chloroacetamide intermediate. However, reductive amination avoids handling hazardous chloroacetyl chloride.

Scalability and Industrial Applicability

The catalytic hydrogenation step (Section 2.3) is scalable but requires stringent control over catalyst activity and hydrogen pressure. Conversely, the Schotten-Baumann reaction (Section 3.2) is easily scalable, though acid chloride handling necessitates corrosion-resistant equipment.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Substitution: Halogen atoms in the benzamide ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypiperidine moiety may yield ketones, while substitution reactions can introduce various functional groups into the benzamide ring.

Scientific Research Applications

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including pain management and neurological disorders.

Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,5-dichlorobenzamide: Shares the dichloro-substituted benzamide structure but lacks the hydroxypiperidine moiety.

N-(4-(2-oxoethyl)phenyl)benzamide: Similar structure but without the dichloro and hydroxypiperidine groups.

Uniqueness

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is unique due to the combination of its dichloro-substituted benzamide and hydroxypiperidine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

2,5-Dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is a synthetic compound characterized by its unique structural features, including a dichloro-substituted benzamide and a hydroxypiperidine moiety. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pain management and neurological disorders. Understanding its biological activity is crucial for exploring its efficacy and safety in clinical settings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 407.3 g/mol. The compound's structure is highlighted below:

| Property | Value |

|---|---|

| Molecular Formula | C20H20Cl2N2O3 |

| Molecular Weight | 407.3 g/mol |

| CAS Number | 1235043-11-4 |

The biological activity of this compound is primarily mediated through its interaction with specific receptors or enzymes within the body. It is believed to modulate the activity of various cellular pathways, potentially influencing pain perception and neurochemical signaling. The exact molecular targets remain under investigation but may include neurotransmitter receptors and enzymes involved in pain and inflammation pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its pharmacological effects:

- Antitumor Activity : Preliminary research indicates that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of benzamides have shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties .

- Neuropharmacological Effects : The presence of the hydroxypiperidine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety .

- Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit specific enzymes related to cancer progression and inflammation, which may also apply to this compound .

Case Studies

A few notable case studies have emerged regarding the biological activity of related compounds:

- Case Study 1 : A study on similar benzamide derivatives demonstrated significant inhibition of tumor growth in vivo models, highlighting the potential for further development in cancer therapy .

- Case Study 2 : Research involving hydroxypiperidine-based compounds indicated their efficacy in modulating pain pathways, suggesting that this compound could be explored for analgesic properties .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,5-Dichlorobenzamide | Lacks hydroxypiperidine moiety | Limited antitumor activity |

| N-(4-(2-Oxoethyl)phenyl)benzamide | Similar structure without dichloro | Moderate anti-inflammatory effects |

| Hydroxypiperidine derivatives | Contains hydroxypiperidine | Neuroactive properties |

Q & A

Q. What are the recommended synthetic methodologies for 2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide to ensure high purity?

Methodological Answer: Synthesis typically involves coupling the benzamide core with functionalized piperidine derivatives. Key steps include:

- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane to minimize side reactions .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amidation | EDC, HOBt, DMF, 0°C → RT | Activate carboxyl group |

| Purification | Silica gel, 10% MeOH/0.1% NH₄OH | Remove unreacted intermediates |

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., piperidine-hydroxyl interactions) .

- Spectroscopy : Use / NMR to verify substituent positions and LC-MS for purity (>95%) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Q. What solubility and stability considerations are critical for handling this compound?

Methodological Answer:

- Solubility : Test in DMSO (primary stock solvent), ethanol, and aqueous buffers (pH 4–9). Hydroxypiperidine moiety enhances water solubility at acidic pH .

- Stability : Store at -20°C in amber vials. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can the environmental fate of this compound be assessed in long-term ecological studies?

Methodological Answer: Adopt frameworks like Project INCHEMBIOL to evaluate:

Q. Table 2: Key Environmental Assessment Parameters

| Parameter | Method | Relevance |

|---|---|---|

| Half-life (soil) | OECD 307 Guideline | Persistence evaluation |

| EC₅₀ (algae) | OECD 201 | Aquatic toxicity screening |

Q. What experimental designs are optimal for evaluating this compound’s efficacy in bacterial proliferation assays?

Methodological Answer:

Q. How can contradictions in biochemical pathway data be resolved when this compound interacts with bacterial enzymes?

Methodological Answer:

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., fatty acid biosynthesis) .

- Enzyme Kinetics : Perform Michaelis-Menten assays on purified targets (e.g., AcpS-PPTase) to quantify inhibition constants () .

Q. Table 3: Data Reconciliation Workflow

| Step | Tool/Method | Outcome |

|---|---|---|

| Pathway Enrichment | KEGG/STRING | Prioritize impacted pathways |

| Validation | CRISPR-Cas9 knockouts | Confirm target specificity |

Q. What strategies mitigate off-target effects in receptor-binding studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.